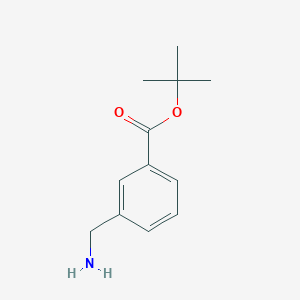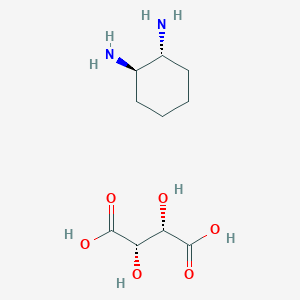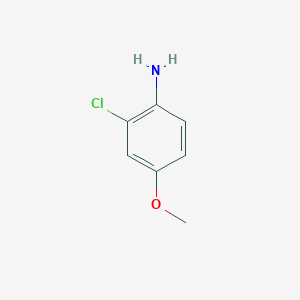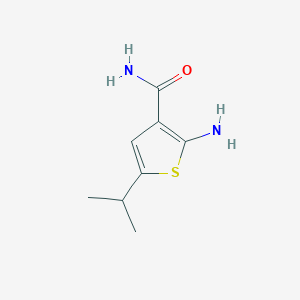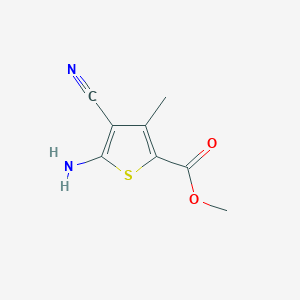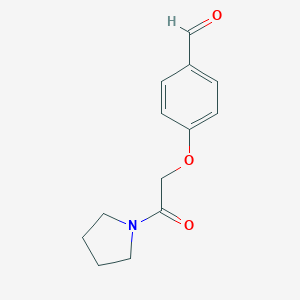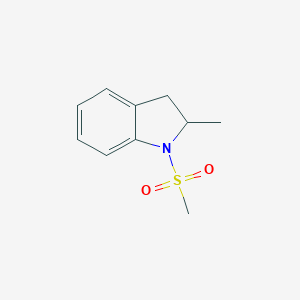
2-Methyl-1-(methylsulfonyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(methylsulfonyl)indoline, also known as MSMI, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. MSMI is a heterocyclic compound with a molecular formula of C10H11NO2S and a molecular weight of 213.27 g/mol.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(methylsulfonyl)indoline is not fully understood, but it is believed to involve the inhibition of CAIX activity and the induction of apoptosis (programmed cell death) in cancer cells. 2-Methyl-1-(methylsulfonyl)indoline may also affect the expression of various genes and proteins involved in cancer cell growth and survival.
Biochemische Und Physiologische Effekte
2-Methyl-1-(methylsulfonyl)indoline has been shown to have low toxicity and good bioavailability, making it a promising candidate for further study as a potential anticancer agent. In addition to its anticancer effects, 2-Methyl-1-(methylsulfonyl)indoline has also been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of other diseases such as arthritis and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Methyl-1-(methylsulfonyl)indoline is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methyl-1-(methylsulfonyl)indoline. One direction is to further investigate its anticancer properties and potential applications in cancer treatment. Another direction is to explore its potential applications in other areas, such as material science and organic synthesis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in order to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
2-Methyl-1-(methylsulfonyl)indoline can be synthesized through a variety of methods, including the reaction of 2-methylindole with dimethyl sulfoxide (DMSO) and sulfur trioxide (SO3) or with methylsulfonyl chloride (CH3SO2Cl) and a base such as triethylamine (NEt3). Another method involves the reaction of 2-methylindole with methylsulfonylmethane (MSM) in the presence of a catalyst such as trifluoroacetic acid (TFA).
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(methylsulfonyl)indoline has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Studies have shown that 2-Methyl-1-(methylsulfonyl)indoline has anti-proliferative effects on various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2-Methyl-1-(methylsulfonyl)indoline has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis.
Eigenschaften
CAS-Nummer |
66929-70-2 |
|---|---|
Produktname |
2-Methyl-1-(methylsulfonyl)indoline |
Molekularformel |
C10H13NO2S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
2-methyl-1-methylsulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13NO2S/c1-8-7-9-5-3-4-6-10(9)11(8)14(2,12)13/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
INAAAWAHHXNOPL-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C |
Kanonische SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



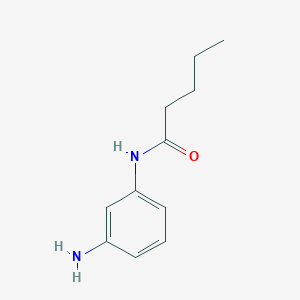
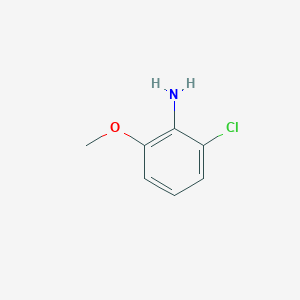
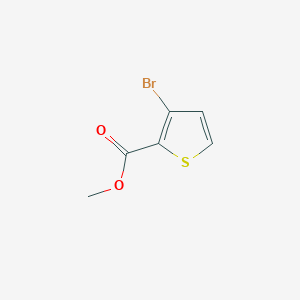
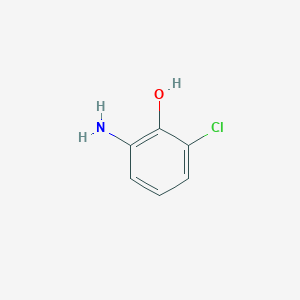
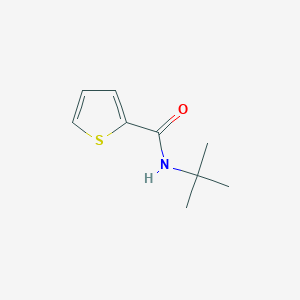
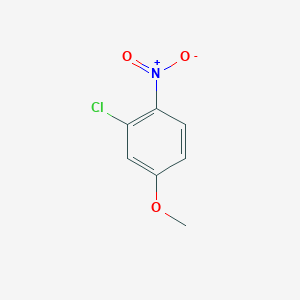
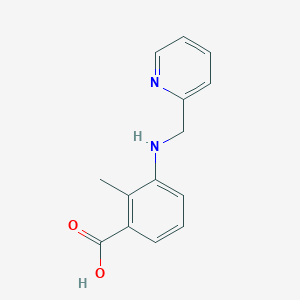
![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)
